Cas no 2228147-95-1 (2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine)

2-(3-Bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine is a halogenated aromatic amine featuring both bromo and chloro substituents on the phenyl ring, along with a difluoroethylamine side chain. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance reactivity and binding affinity in target applications. The presence of halogens (Br, Cl, F) offers potential for further functionalization, making it a versatile intermediate in synthetic chemistry. Its stability and defined stereochemistry also contribute to its utility in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine structure
2228147-95-1 structure
Product name:2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
CAS No:2228147-95-1
MF:C8H7BrClF2N
Molecular Weight:270.501687288284
CID:6493926
PubChem ID:165656309

2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
    • 2228147-95-1
    • EN300-1954656
    • インチ: 1S/C8H7BrClF2N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H,4,13H2
    • InChIKey: HUESHQYLGFESJX-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)C(CN)(F)F)Cl

計算された属性

  • 精确分子量: 268.94185g/mol
  • 同位素质量: 268.94185g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 26Ų

2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1954656-5.0g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
5g
$3396.0 2023-06-02
Enamine
EN300-1954656-0.25g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
0.25g
$1078.0 2023-09-17
Enamine
EN300-1954656-2.5g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
2.5g
$2295.0 2023-09-17
Enamine
EN300-1954656-10.0g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
10g
$5037.0 2023-06-02
Enamine
EN300-1954656-0.5g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
0.5g
$1124.0 2023-09-17
Enamine
EN300-1954656-10g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
10g
$5037.0 2023-09-17
Enamine
EN300-1954656-1g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
1g
$1172.0 2023-09-17
Enamine
EN300-1954656-0.05g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
0.05g
$983.0 2023-09-17
Enamine
EN300-1954656-0.1g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
0.1g
$1031.0 2023-09-17
Enamine
EN300-1954656-1.0g
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
2228147-95-1
1g
$1172.0 2023-06-02

2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine 関連文献

2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amineに関する追加情報

Research Brief on 2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine (CAS: 2228147-95-1): Recent Advances and Applications

2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine (CAS: 2228147-95-1) is a fluorinated aromatic amine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a bromo-chloro-substituted phenyl ring and a difluoroethylamine moiety, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine as a key intermediate in the synthesis of selective kinase inhibitors. The researchers demonstrated that the difluoroethylamine group enhances binding affinity to ATP-binding pockets of target kinases, while the bromo-chloro substitution pattern on the phenyl ring contributes to improved pharmacokinetic properties. The study reported a series of derivatives with nanomolar inhibitory activity against several cancer-associated kinases, highlighting the compound's potential in oncology drug development.

In the field of central nervous system (CNS) drug discovery, recent work has focused on utilizing 2228147-95-1 as a scaffold for designing novel neurotransmitter modulators. A 2024 publication in ACS Chemical Neuroscience described the synthesis and evaluation of analogs targeting GABA receptors. The researchers found that the fluorine atoms in the difluoroethylamine moiety significantly influenced the compounds' blood-brain barrier permeability and metabolic stability, making this structural motif particularly valuable for CNS-targeted therapeutics.

The compound's synthetic accessibility has also been improved through recent methodological advances. A 2023 paper in Organic Process Research & Development reported an optimized, scalable synthesis of 2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine with improved yield and purity. The new route employs a copper-catalyzed amination of the corresponding difluoroethyl bromide precursor, addressing previous challenges in the selective introduction of the amine functionality.

Emerging applications in radiopharmaceutical development have also been reported. Researchers have explored the use of 2228147-95-1 derivatives as precursors for fluorine-18 labeled PET tracers, taking advantage of the compound's fluorine atoms as potential radiolabeling sites. Preliminary studies suggest these derivatives may have utility in imaging protein-protein interactions in vivo.

While the therapeutic potential of 2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine derivatives is promising, recent studies have also investigated their safety profiles. A 2024 toxicological assessment published in Chemical Research in Toxicology examined the metabolic fate of this compound class, identifying major metabolites and potential toxicity concerns associated with prolonged exposure. These findings are informing the design of next-generation analogs with improved safety margins.

In conclusion, 2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine (2228147-95-1) represents a valuable chemical scaffold with diverse applications in medicinal chemistry. Recent research has expanded our understanding of its structural advantages, synthetic accessibility, and therapeutic potential across multiple disease areas. Continued investigation of this compound class is expected to yield novel drug candidates with improved pharmacological properties.

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